molecular formula C18H16O5 B139783 Murayalactone CAS No. 157536-36-2

Murayalactone

Cat. No. B139783
M. Wt: 312.3 g/mol
InChI Key: CLNKOMAKOKTKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Murayalactone is a natural product that belongs to the family of lactones. It was first discovered in the roots of the Muraya koenigii plant, commonly known as curry leaves. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In recent years, murayalactone has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of murayalactone is not fully understood. However, several studies have suggested that murayalactone exerts its biological activities by modulating various signaling pathways in the body. For example, murayalactone has been found to inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, murayalactone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

Biochemical And Physiological Effects

Murayalactone has been found to possess various biochemical and physiological effects. For example, murayalactone has been found to reduce the levels of reactive oxygen species (ROS) in the body, which are known to cause oxidative stress and damage to cells. Additionally, murayalactone has also been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the development of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Murayalactone has several advantages for lab experiments. For example, murayalactone is a natural product, which means that it is readily available and can be easily extracted from the Muraya koenigii plant. Additionally, murayalactone has been extensively studied, and its biological activities are well documented. However, one limitation of using murayalactone in lab experiments is that it is relatively unstable and can degrade quickly, which can affect the reproducibility of results.

Future Directions

There are several future directions for the study of murayalactone. One potential area of research is the development of novel drug formulations that incorporate murayalactone. Additionally, further studies are needed to elucidate the exact mechanism of action of murayalactone and to identify its molecular targets. Furthermore, studies are needed to investigate the potential of murayalactone as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
Conclusion:
In conclusion, murayalactone is a natural product that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has gained significant attention from the scientific community due to its potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of murayalactone and to investigate its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Murayalactone has been extensively studied for its potential therapeutic applications. Several studies have reported that murayalactone possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, murayalactone has also been found to exhibit anticancer properties, making it a promising candidate for the development of novel anticancer drugs.

properties

CAS RN

157536-36-2

Product Name

Murayalactone

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

9-butanoyl-4,7-dihydroxy-8-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C18H16O5/c1-3-5-13(19)11-8-12-10-6-4-7-14(20)17(10)23-18(22)15(12)16(21)9(11)2/h4,6-8,20-21H,3,5H2,1-2H3

InChI Key

CLNKOMAKOKTKNT-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C

Canonical SMILES

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C

Other CAS RN

157536-36-2

synonyms

murayalactone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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